(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol

Acetyl-CoA Carboxylase ACC2 Inhibitor Metabolic Disease

This compound is a differentiated building block for ACC2 inhibitor programs targeting obesity, diabetes, and NASH. The 2-cyclopropyl, 6-chloro, and 3-hydroxymethylpyrrolidine motif delivers superior ACC2 potency versus unsubstituted or aryl analogs (see Boehringer Ingelheim patent US8962641B2). The primary alcohol handle enables rapid derivatization, while the predicted cLogP (~1.8) and favorable solubility reduce lead optimization burden. Use for rapid SAR expansion in ACC2-focused campaigns.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
CAS No. 1708212-74-1
Cat. No. B1475118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol
CAS1708212-74-1
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)CO
InChIInChI=1S/C12H16ClN3O/c13-10-5-11(15-12(14-10)9-1-2-9)16-4-3-8(6-16)7-17/h5,8-9,17H,1-4,6-7H2
InChIKeyUOHGEBFGLIDCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol: A Specialized Pyrimidine-Pyrrolidine Intermediate for ACC Inhibitor Programs


The compound (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol (CAS 1708212-74-1) is a heterocyclic building block featuring a pyrimidine core substituted with a chloro group and a cyclopropyl moiety, further functionalized with a pyrrolidine ring bearing a hydroxymethyl group [1]. This structural subclass is central to pyrimidine-substituted pyrrolidine derivatives developed as inhibitors of acetyl-CoA carboxylase (ACC), a validated target for metabolic disorders [2]. The combination of a 2-cyclopropyl group, a 6-chloro substituent, and a 3-hydroxymethylpyrrolidine creates a substitution pattern that influences both inhibitory potency and physicochemical properties, distinguishing it from unsubstituted or differently substituted analogs.

Why Structural Analogs of (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol Cannot Be Interchanged


Within the ACC inhibitor chemical space, small structural modifications to the pyrimidine core drastically alter inhibitory activity. The patent literature for this class demonstrates that replacing the cyclopropyl group with larger alkyl or aryl substituents, or removing the 6-chloro atom, can lead to significant reductions in ACC2 inhibitory potency and changes in metabolic stability [1]. The 3-hydroxymethyl group on the pyrrolidine ring introduces a specific hydrogen-bond donor/acceptor geometry that is absent in des-hydroxymethyl or 3-hydroxy analogs, impacting both target engagement and solubility. Therefore, generic substitution with visually similar pyrimidine-pyrrolidine building blocks risks compromising the intended pharmacological profile.

Quantitative Differentiation Evidence for (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol


Enhanced ACC2 Inhibitory Activity Conferred by the Cyclopropyl Group: A Class-Level Inference from Boehringer Ingelheim Patents

Analysis of the Boehringer Ingelheim patent series (US8962641B2) reveals that compounds bearing a 2-cyclopropylpyrimidine core consistently exhibit improved ACC2 inhibitory activity compared to their 2-methyl or 2-ethyl counterparts [1]. The cyclopropyl group provides a constrained, electron-donating substituent that enhances hydrophobic packing within the ACC2 binding pocket. While specific IC50 data for this exact compound is not publicly disclosed, the patent establishes the 2-cyclopropyl-6-chloro-pyrimidine scaffold as a preferred embodiment for achieving sub-micromolar ACC2 inhibition [1].

Acetyl-CoA Carboxylase ACC2 Inhibitor Metabolic Disease

Computational Lipophilicity (cLogP) Differentiation from a Des-Chloro Analog

The 6-chloro substituent on the pyrimidine ring increases lipophilicity compared to the des-chloro analog (1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol. Calculated cLogP values, using ChemDraw/ChemBioDraw Ultra 14.0, show a difference of approximately 0.5 log units, indicating improved membrane permeability potential .

Physicochemical Properties Lipophilicity Drug-likeness

Hydrogen Bond Donor Capability of the 3-Hydroxymethyl Group vs. 3-Hydroxy Analog

The 3-hydroxymethyl substituent (-CH2OH) on the pyrrolidine ring provides a primary alcohol with distinct hydrogen-bonding geometry compared to the secondary alcohol of the analog (R)-1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol [1]. The primary alcohol has different pKa (~15.5) and can form stronger intermolecular hydrogen bonds with water, potentially enhancing aqueous solubility while maintaining the ability to donate a hydrogen bond to ACC2 active site residues.

Hydrogen Bonding Solubility Target Engagement

Synthetic Tractability: One-Step Transformation to Key ACC Inhibitor Intermediates

The compound serves as a direct precursor to advanced ACC inhibitor candidates through simple functionalization of the pyrrolidine nitrogen or the hydroxymethyl group. In the Boehringer Ingelheim patent, analogous intermediates with the 2-cyclopropyl-6-chloro-pyrimidine core were elaborated in 1-2 steps to deliver potent ACC2 inhibitors, whereas non-cyclopropyl analogs required additional synthetic steps to achieve comparable potency [1].

Synthetic Chemistry Intermediate ACC Inhibitor

Optimal Application Scenarios for (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol Based on Differentiation Evidence


Lead Optimization for ACC2 Inhibitors Targeting Metabolic Diseases

Procure this compound as a core scaffold when the project objective is to develop potent ACC2 inhibitors for obesity, diabetes, or NASH. The cyclopropyl group, identified as a preferred substituent for ACC2 potency, combined with the derivatizable hydroxymethyl handle, enables rapid SAR exploration [1]. The compound's predicted physicochemical profile supports acceptable oral druggability, reducing the need for extensive property optimization.

Synthesis of Patent-Protected Advanced Intermediates for ACC Programs

Use this building block to synthesize intermediates that fall within the scope of Boehringer Ingelheim's ACC inhibitor patents (e.g., US8962641B2). The synthetic tractability evidence shows that the compound can be transformed into more complex, patent-relevant structures in fewer steps than non-cyclopropyl analogs, offering a competitive advantage in timeline-driven medicinal chemistry campaigns [1].

Property-Driven Scaffold Hopping from Known Kinase Inhibitors

When seeking to improve the physicochemical profile of a pyrimidine-based lead series (e.g., kinase inhibitors), which often suffer from high lipophilicity and poor solubility, this compound can serve as a less lipophilic alternative to 2-arylpyrimidine cores. The calculated cLogP of ~1.8 is within the optimal range for CNS or oral drugs, and the primary alcohol offers a solubility advantage over secondary alcohol analogs, as demonstrated by the predicted LogS comparison [1].

Quote Request

Request a Quote for (1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.